molecular formula C8H12O2 B14432217 Cyclohept-3-ene-1-carboxylic acid CAS No. 75649-68-2

Cyclohept-3-ene-1-carboxylic acid

Cat. No.: B14432217
CAS No.: 75649-68-2
M. Wt: 140.18 g/mol
InChI Key: GABHLXMDAJUMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohept-3-ene-1-carboxylic acid is a carboxylic acid derivative featuring a seven-membered cycloheptene ring, which serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound is offered as a high-purity material for research and development purposes. As a synthetic intermediate, the cycloheptene ring and carboxylic acid functional group of this compound provide handles for further chemical modification, making it a potential precursor for the development of more complex molecular structures. Research into similar cyclic alkene carboxylic acids, such as those containing cyclohexene moieties, has demonstrated significant potential in pharmaceutical development, showing promising anti-inflammatory and antimicrobial activities in biological studies . These related compounds have been found to inhibit the secretion of key pro-inflammatory cytokines like TNF-α and exhibit antiproliferative effects in cellular models, suggesting a valuable research direction for this chemical class . The physicochemical properties of this compound include a boiling point of approximately 259.3°C at 760 mmHg and a density of 1.08 g/cm³ . The carboxylic acid group can also be explored for bioisosteric replacement strategies, a technique used in drug discovery to optimize the properties of lead compounds, for instance, by replacing the acid with tetrazole or other heterocycles to modulate selectivity and potency . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

CAS No.

75649-68-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclohept-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1,3,7H,2,4-6H2,(H,9,10)

InChI Key

GABHLXMDAJUMTI-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCC(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Experimental Protocol (DE1005062B)

  • Starting Material : 2,8-Dibromocyclooctanone or 2,8-dichlorocyclooctanone.
  • Conditions :
    • Aqueous sodium/potassium hydroxide (10–50% w/w).
    • Temperature: 0–25°C.
    • Reaction Time: 1–2 hours.
  • Workup : Acidification with sulfuric acid followed by ether extraction.
  • Yields :

















    Halogenated Starting MaterialYield (%)
    2,8-Dibromocyclooctanone65–73
    2,8-Dichlorocyclooctanone72

This method is scalable but requires careful control of base concentration to minimize side reactions such as over-hydrolysis or polymerization.

Ring-Closing Metathesis (RCM) of 1,8-Dienes

Ring-closing metathesis using ruthenium catalysts offers a modern, stereocontrolled route. This method is advantageous for accessing substituted cycloheptene derivatives.

Key Steps (KR20140054030A)

  • Substrate : Asymmetric 1,8-dienes (e.g., heptadienyl esters).
  • Catalyst : Grubbs 2nd-generation catalyst (5–10 mol%).
  • Conditions :
    • Solvent: Dichloromethane or toluene.
    • Temperature: 40–80°C.
    • Reaction Time: 12–24 hours.
  • Workup : Column chromatography for purification.
  • Yields : 60–85% (dependent on diene substitution pattern).

RCM is highly tunable but limited by the cost of ruthenium catalysts and the need for anhydrous conditions.

Hydrolysis of Cyclohept-3-ene-1-carboxylate Esters

Ethyl or methyl esters of cyclohept-3-ene-1-carboxylic acid can be hydrolyzed to the free acid under basic conditions.

Procedure (DE1005062B)

  • Starting Material : Ethyl cyclohept-3-ene-1-carboxylate.
  • Conditions :
    • Aqueous NaOH (2–5 M).
    • Reflux for 4–6 hours.
  • Workup : Acidification with HCl and extraction.
  • Yield : >90% (from ester intermediate).

This method is reliable for bench-scale synthesis but requires prior access to ester precursors.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%) Scalability
Ring Contraction High atom economy Harsh alkaline conditions 65–73 Industrial
Ring-Closing Metathesis Stereochemical control Catalyst cost, moisture sensitivity 60–85 Lab-scale
Ester Hydrolysis Simplicity, high yields Dependent on ester availability >90 Bench-scale

Emerging Strategies

  • Biocatalytic Routes : Preliminary studies suggest enzymatic decarboxylation of cycloheptane derivatives, though yields remain low (<30%).
  • Photochemical Cyclization : UV-induced cyclization of heptenoic acids is under investigation but lacks reproducibility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on Cyclohept-3-ene-1-carboxylic acid and related cycloalkene carboxylic acids, emphasizing structural, synthetic, and functional differences. Key compounds include:

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

  • Structure: A four-membered cyclobutane ring with an amino group and carboxylic acid substituent.
  • Synthesis : Produced via a modified Bücherer-Strecker reaction, achieving 55% chemical yield and 415 mCi quantities within 40 minutes .
  • Biological Activity: Rapid blood clearance (peak tissue concentration in 30 minutes), low excretion (3.6% in 2 hours), and preferential uptake in tumors. Non-toxic in animal studies .
  • Applications : Used as a tumor-seeking agent in positron emission tomography (PET) due to its pharmacokinetic profile .

Cyclohex-2-ene-1-carboxylic Acid

  • Structure : Six-membered ring with a double bond at the 2-position.
  • Synthesis : Typically synthesized via Diels-Alder reactions or ring-closing metathesis.
  • Reactivity : Lower ring strain compared to cycloheptene derivatives, favoring stability in organic reactions.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., prostaglandin analogs).

Cyclopent-3-ene-1-carboxylic Acid

  • Structure : Five-membered ring with a double bond at the 3-position.
  • Synthesis : Prepared via photochemical or thermal cyclization methods.
  • Reactivity : High ring strain enhances susceptibility to ring-opening reactions.
  • Applications : Building block in natural product synthesis (e.g., terpenes).

Comparative Data Table

Property This compound 1-Aminocyclobutane[11C]carboxylic Acid (ACBC) Cyclohex-2-ene-1-carboxylic Acid Cyclopent-3-ene-1-carboxylic Acid
Ring Size 7-membered 4-membered 6-membered 5-membered
Double Bond Position 3-position N/A (saturated cyclobutane) 2-position 3-position
Key Substituents Carboxylic acid Amino + carboxylic acid Carboxylic acid Carboxylic acid
Synthesis Yield Not reported 55% ~60–70% (varies by method) ~40–50%
Biological Half-life Not studied 30 minutes (peak tissue concentration) Not applicable Not applicable
Toxicity Unknown Non-toxic in animal models Low toxicity Moderate toxicity
Primary Application Organic synthesis Tumor imaging (PET) Pharmaceutical intermediates Natural product synthesis

Key Research Findings

  • Ring Strain and Reactivity : Smaller rings (e.g., ACBC’s cyclobutane) exhibit higher strain, influencing synthetic accessibility. Cycloheptene derivatives balance strain and stability, enabling diverse functionalization .
  • Biological Specificity: ACBC’s amino group enhances tumor affinity, whereas unsubstituted cycloalkene carboxylic acids lack this targeting capability .
  • Synthetic Efficiency : ACBC’s Bücherer-Strecker synthesis outperforms traditional methods for cycloheptene analogs, which often require multi-step routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.